molecular formula C7H11NO5 B1452297 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1159599-99-1

2-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No. B1452297
M. Wt: 189.17 g/mol
InChI Key: KOUVDKDABFOPIG-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C7H11NO5 . It is used as an intermediate in pharmaceutical and chemical synthesis . The compound is often isolated as an oxalate salt .


Molecular Structure Analysis

The molecular structure of 2-Oxa-6-azaspiro[3.3]heptane oxalate can be represented by the SMILES string C1C2(CN1)COC2.C(=O)(C(=O)O)O . The InChI representation is InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) .


Chemical Reactions Analysis

Specific chemical reactions involving 2-Oxa-6-azaspiro[3.3]heptane oxalate are not provided in the search results. For detailed information on its reactivity and potential reactions, it would be beneficial to refer to specialized chemistry resources or databases .


Physical And Chemical Properties Analysis

The molecular weight of 2-Oxa-6-azaspiro[3.3]heptane oxalate is 189.17 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is slightly soluble in water .

Scientific Research Applications

Improved Synthesis and Properties

2-Oxa-6-azaspiro[3.3]heptane has been synthesized as a sulfonic acid salt, providing a more stable and soluble product than its oxalate salt form. This improvement in synthesis enhances its applicability in various reaction conditions, expanding its utility in scientific research (van der Haas et al., 2017).

Spirocyclic Oxetane-Fused Benzimidazole

Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been used to synthesize benzimidazoles via oxidative cyclization. This methodology demonstrates the compound's potential in creating novel chemical structures (Gurry et al., 2015).

Amino Acid Analogues Synthesis

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, synthesized from 2-oxa-6-azaspiro[3.3]heptane, have been added to the family of constrained amino acids. These novel amino acids have applications in chemistry, biochemistry, and drug design, demonstrating the compound's versatility in scientific research (Radchenko et al., 2010).

Bifunctional Derivatives

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, derived from 2-oxa-6-azaspiro[3.3]heptane, offers efficient routes to bifunctional compounds. These derivatives provide a convenient entry point for novel compounds, expanding the chemical space available for research and drug discovery (Meyers et al., 2009).

Drug Discovery Applications

2-Oxa-6-azaspiro[3.3]heptane derivatives have been synthesized as part of drug discovery efforts. Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, show the compound's potential in creating diverse molecular structures for pharmaceutical research (Guerot et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It falls under storage class code 6.1C, which includes combustible, acutely toxic category 3 compounds, or compounds which cause chronic effects .

properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUVDKDABFOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693397
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6-azaspiro[3.3]heptane oxalate

CAS RN

1159599-99-1
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.27 g, 5 mmol) in MeOH (10 mL) was added magnesium chips. The mixture was reacted using ultrasound at RT for 20 mins. Oxalic acid was added and the mixture was stirred for 15 min, then concentrated to give oxalate salt (129) (1.06 g, 3.68 mmol, yield: 73.6%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RNS van der Haas, JA Dekker, J Hassfeld, A Hager… - …, 2017 - thieme-connect.com
An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented. While this compound is often isolated as an oxalate salt, its isolation as a sulfonic acid …
Number of citations: 6 www.thieme-connect.com
XX Chen, F Gao, Q Wang, X Huang, D Wang - Fitoterapia, 2014 - Elsevier
Two spiro paclitaxel-mimics consisting only of an oxetane D-ring and a C-13 side chain were designed and synthesized on the basis of analysis of structure–activity relationships (SAR) …
Number of citations: 22 www.sciencedirect.com
PK Gadekar, A Roychowdhury, PS Kharkar… - European Journal of …, 2016 - Elsevier
The design, synthesis and antimicrobial evaluation of a novel series of azaspiro analogues of linezolid (1) have been described. Linezolid comprises of a morpholine ring which is …
Number of citations: 40 www.sciencedirect.com
PK Gadekar, G Urunkar, A Roychowdhury… - Bioorganic …, 2021 - Elsevier
Herein we describe the design, synthesis and anticancer evaluation of a series of 2,3-dihydroimidazo[2,1-b]thiazoles as dual kinase inhibitors of IGF1R and EGFR. A series of saturated …
Number of citations: 10 www.sciencedirect.com
F Toselli, M Fredenwall, P Svensson… - Journal of Medicinal …, 2019 - ACS Publications
Oxetane-containing ring systems are increasingly used in medicinal chemistry programs to modulate druglike properties. We have shown previously that oxetanes are hydrolyzed to …
Number of citations: 30 pubs.acs.org
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
Number of citations: 2 onlinelibrary.wiley.com
A Kallinen, K Mardon, S Lane… - ACS Chemical …, 2023 - ACS Publications
Several classes of cannabinoid receptor type 2 radioligands have been evaluated for imaging of neuroinflammation, with successful clinical translation yet to take place. Here we …
Number of citations: 1 pubs.acs.org
P Innocenti, H Woodward, L O'Fee… - Organic & biomolecular …, 2015 - pubs.rsc.org
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 20 pubs.rsc.org
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org
P Innocenti, H Woodwarda, L O'Feea, S Hoelder - academia.edu
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido [3, 4-d] pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 2 www.academia.edu

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